PF-05105679

TRPM8 IC50 comparison cross-species potency

PF-05105679 is a clinically validated, orally active TRPM8 antagonist (IC50 103 nM) with unique human efficacy data from the cold pressor test, demonstrating equianalgesic effects comparable to oxycodone 20 mg at 1.5 h post-dose without hypothermic effects at analgesic doses. It offers >100-fold selectivity over 90 targets, well-characterized PK/PD, and the only TRPM8 antagonist with validated cross-species thermoregulatory datasets. Ideal for cold pain research, translational studies, and urological models. Ensure reproducible results with this extensively characterized chemical probe.

Molecular Formula C26H21FN2O3
Molecular Weight 428.5 g/mol
CAS No. 1398583-31-7
Cat. No. B609953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05105679
CAS1398583-31-7
SynonymsPF-05105679;  PF 05105679;  PF05105679;  PF-5105679;  PF 5105679;  PF5105679.
Molecular FormulaC26H21FN2O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
InChIInChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1
InChIKeyBXNMZRPTQFVRFA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-05105679 (CAS 1398583-31-7): Orally Active TRPM8 Antagonist for Cold Pain Research


PF-05105679 is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, developed as a clinical tool compound for cold-related pain research. It demonstrates an IC50 of 103 nM for inhibition of voltage-activated TRPM8 currents in HEK293 cells expressing the human receptor [1] and exhibits greater than 100-fold selectivity over a panel of 90 receptors, ion channels, and enzymes [2]. The compound is orally active, has advanced to Phase I clinical evaluation (NCT01393652), and represents a structurally defined chemical probe with well-characterized selectivity and in vivo activity [3]. Its clinical relevance is anchored in human cold pressor test efficacy that demonstrated analgesic effects comparable to oxycodone .

Why PF-05105679 Cannot Be Substituted with Other TRPM8 Antagonists in Cold Pain Studies


TRPM8 antagonists exhibit substantial divergence in potency, selectivity profile, species-dependent pharmacology, and clinical pharmacodynamic behavior that precludes generic substitution in experimental settings. PF-05105679 distinguishes itself through a unique combination of validated human clinical efficacy in the cold pressor test with the absence of hypothermic effects at analgesic doses [1], a characteristic not demonstrated by several other TRPM8 antagonists that exhibit more pronounced thermoregulatory disruption [2]. Compounds such as AMG 333, RQ-00203078, and PF-05241328 differ significantly in target engagement (IC50 ranging from 5.8 nM to 103 nM across species), selectivity signatures, and clinical development outcomes [3]. Selecting PF-05105679 specifically enables reproducible experimental designs that align with its established clinical pharmacokinetic-pharmacodynamic relationship and its well-documented safety and tolerability profile, including the characterization of its adverse event signature [4].

PF-05105679: Quantitative Differentiation Against TRPM8 Antagonist Comparators


TRPM8 Antagonist Potency: PF-05105679 vs. AMG 333 vs. RQ-00203078 in Human and Rodent Receptors

PF-05105679 exhibits a human TRPM8 IC50 of 103 nM [1]. This potency is intermediate within the class: AMG 333 is approximately 8-fold more potent (hTRPM8 IC50 = 13 nM) [2], while RQ-00203078 is approximately 12-fold more potent (hTRPM8 IC50 = 8.3 nM) . The moderate potency of PF-05105679, combined with its favorable selectivity profile, positions it as a benchmark tool compound rather than a maximum-potency probe. Notably, RQ-00203078 shows enhanced potency at the rat receptor (IC50 = 5.8 nM) , whereas PF-05105679 demonstrates consistent cross-species pharmacology without enhanced rodent potency. For studies requiring translational alignment with human clinical data, PF-05105679 provides potency values that directly correspond to the exposures achieved in human subjects [3].

TRPM8 IC50 comparison cross-species potency ion channel pharmacology

Cross-Species Core Body Temperature Effect: PF-05105679 Species-Specific Hypothermia Risk Assessment

PF-05105679 exhibits a species-dependent effect on core body temperature that is inversely related to body weight. In rats, core body temperature reduction occurs at concentrations greater than 1219 nM and with doses of 100-300 mg/kg [1]. In dogs, intravenous administration (0.2 mg/kg) or oral gavage (20 mg/kg) yields a T1/2 of 3.9 hours and clearance of 31 mL/min/kg with measurable temperature effects [2]. Crucially, in humans, PF-05105679 at doses of 600 mg and 900 mg (achieving unbound plasma concentrations greater than IC50) produced no effect on core body temperature over 24 hours [1]. This translational finding was predicted by an allometric relationship: the exposure required to lower core body temperature by 1°C increases with body weight across species [3]. In contrast, AMG 333 and PF-05105679 both reached Phase I but were discontinued due to non-tolerated hot sensations, suggesting thermoregulatory effects may manifest differently across TRPM8 antagonists [4].

thermoregulation safety pharmacology cross-species PK/PD body temperature

Clinical Cold Pain Efficacy: PF-05105679 Equianalgesic to Oxycodone 20 mg

In a randomized controlled clinical trial, PF-05105679 (600 mg and 900 mg oral doses) produced significant inhibition of pain in the cold pressor test. At 1.5 hours post-dose, the analgesic effect of PF-05105679 was equivalent to that of oxycodone 20 mg [1]. This represents a key differentiation from other TRPM8 antagonists that lack direct human efficacy data or demonstrated insufficient clinical analgesic effect. For example, AMG 333, despite its higher potency (IC50 = 13 nM), was discontinued after Phase I due to adverse effects including non-tolerated hot sensations, and its clinical analgesic efficacy was never established [2]. RQ-00203078 remains in preclinical development without human efficacy data . The equianalgesic equivalence to oxycodone provides a clinically validated benchmark for PF-05105679 that is absent for most other TRPM8 antagonists. Notably, the analgesic effect duration was approximately 1 hour post-administration .

cold pressor test clinical analgesia oxycodone comparison human pain model

Selectivity Profile: PF-05105679 Demonstrates >100-Fold Selectivity Across 90 Targets

PF-05105679 exhibits greater than 100-fold selectivity for TRPM8 over a panel of 90 receptors, ion channels, and enzymes in CEREP ligand profiling . At 10 μM, it shows selective inhibition over related TRP family members including TRPV1 and TRPA1 in calcium mobilization assays and single-cell patch-clamp studies [1]. The compound is clean in the Millipore Ion Channel CardiacProfiler panel at 10 μM. Only one off-target interaction was identified: GABA/PBR with a Ki of 1022.12 nM [1]. hERG liability is minimal with an IC50 greater than 30 μM [2]. This selectivity profile differentiates PF-05105679 from earlier TRPM8 antagonists such as AMTB, which exhibits broader TRP family activity, and from the more potent RQ-00203078 for which comprehensive off-target profiling data is less extensively published [3]. The well-characterized selectivity of PF-05105679 supports its use as a chemical probe where target specificity is paramount for mechanistic interpretation of experimental outcomes.

off-target selectivity CEREP panel polypharmacology TRP channel specificity

Pharmacokinetic Parameters: PF-05105679 Cross-Species PK Profile vs. Development-Stage Comparators

PF-05105679 demonstrates defined pharmacokinetic parameters across multiple preclinical species. In dogs, following oral administration at 20 mg/kg, bioavailability is 92% with absorption approximately 100% [1]. In rats, oral bioavailability is 29% at 2 mg/kg (absorption 46%), increasing to 62% at 10 mg/kg (absorption 100%) [1]. Clearance values are 19.8 mL/min/kg in rats and 31 mL/min/kg in dogs [1]. Protein binding varies across species: human free fraction (fu) = 0.012, rat fu = 0.033, guinea pig fu = 0.07, dog fu = 0.067 [1]. This comprehensive PK dataset distinguishes PF-05105679 from many other TRPM8 antagonists for which limited cross-species PK parameters are publicly available. RQ-00203078, while more potent, lacks extensive published PK characterization . AMG 333 development was discontinued before comprehensive clinical PK/PD relationships were established [2].

pharmacokinetics oral bioavailability clearance volume of distribution

Adverse Event Profile: PF-05105679 Tolerability Differentiation vs. Discontinued TRPM8 Antagonists

PF-05105679's adverse event profile is quantitatively characterized from clinical studies. In the cold pressor trial, a 'hot feeling' adverse event was reported, predominantly periorally, in 23% of volunteers at the 600 mg dose and 36% at the 900 mg dose [1]. This event was non-tolerable in only two volunteers across the study [1]. This tolerability profile represents a critical differentiation from AMG 333, which was discontinued from Phase I development specifically due to non-tolerated hot sensations [2]. While both compounds produce thermosensory adverse events consistent with TRPM8 antagonism, PF-05105679's effects were dose-dependent, predominantly localized (perioral), and manageable in the majority of subjects at analgesic doses. The characterization of this adverse event profile enables informed experimental planning and risk assessment that is not possible with less clinically advanced TRPM8 antagonists.

safety profile hot sensation adverse events clinical tolerability

PF-05105679: Validated Research and Translational Application Scenarios


Human Experimental Cold Pain Studies Requiring Benchmark Analgesic Comparison

PF-05105679 is uniquely suited for human experimental pain studies employing the cold pressor test. Its established equianalgesic effect to oxycodone 20 mg at 1.5 hours post-dose provides a clinically validated benchmark for calibrating novel analgesic compounds or interventions [1]. The well-characterized dose-response relationship (600-900 mg achieving unbound plasma concentrations greater than IC50) and defined adverse event incidence (23-36% hot sensation) enable precise experimental design with predictable outcomes [2]. This application scenario is not feasible with other TRPM8 antagonists that lack human efficacy data or were discontinued before comprehensive clinical characterization.

Translational PK/PD Modeling of TRPM8-Mediated Thermoregulation Across Species

For studies investigating species-specific thermoregulatory responses to TRPM8 antagonism, PF-05105679 provides the only fully characterized cross-species dataset. Its allometric relationship—where exposure required to lower core body temperature by 1°C increases with body weight—has been validated from rodents to humans [1]. This enables precise extrapolation of preclinical temperature effects to human safety margins. The compound's demonstrated lack of core body temperature effect at analgesic doses in humans (600-900 mg) contrasts with hypothermic effects in rats (>1219 nM, 100-300 mg/kg) [2], making PF-05105679 an essential tool for translational thermoregulation research.

Mechanistic Studies of TRPM8 in Sensory Neuron Function Requiring High Selectivity

PF-05105679's extensively validated selectivity profile (>100-fold over 90 CEREP targets; clean at 10 μM against TRPV1 and TRPA1; hERG IC50 >30 μM) [1] makes it the preferred chemical probe for studies requiring unambiguous attribution of observed effects to TRPM8 antagonism. The compound's defined off-target profile—only GABA/PBR interaction at Ki = 1022.12 nM [2]—provides a controlled baseline for interpreting experimental results. For patch-clamp electrophysiology, calcium flux assays, or in vivo studies where target specificity is paramount, PF-05105679's selectivity profile is more thoroughly documented than that of newer or less-characterized TRPM8 antagonists.

Bladder Overactivity and Urological Cold Sensation Research

PF-05105679 demonstrates validated in vivo activity in urological models, specifically the guinea pig bladder ice water and menthol challenge tests with an IC50 of 200 nM [1]. Intravenous infusion of PF-05105679 (46.67 μg/kg per minute) reverses cold-induced reductions in bladder capacity in anesthetized guinea pigs [2]. This established in vivo efficacy in bladder function models, combined with the compound's oral bioavailability and clinical safety data, supports its use in preclinical studies of cold-induced bladder overactivity and related urological conditions. The availability of both in vitro potency data and in vivo functional efficacy distinguishes PF-05105679 from TRPM8 antagonists lacking urological model validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-05105679

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.